![molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6](/img/structure/B1418539.png)

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Übersicht

Beschreibung

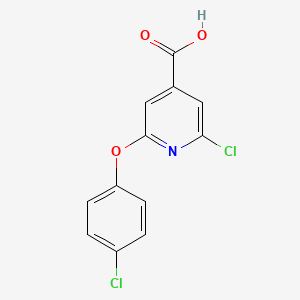

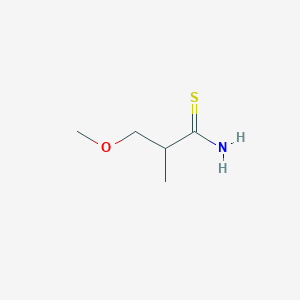

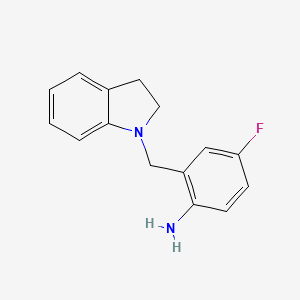

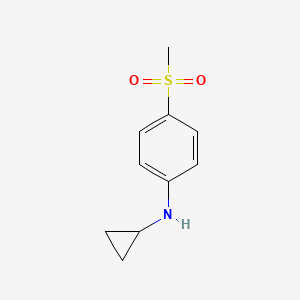

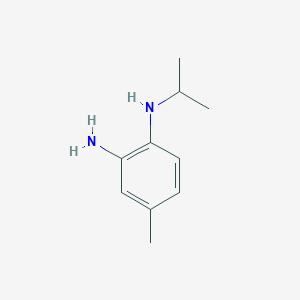

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Steric Effects in Chemical Reactions

Steric effects significantly influence the outcome of chemical reactions involving bulky molecules like Tert-butyl[(3,4-dimethylphenyl)methyl]amine. For example, in the formylation reaction of dialkylphenols, steric hindrance plays a pivotal role in the formation of different by-products. This phenomenon is demonstrated by the formation of distinct by-products when different dialkylphenols undergo formylation, showcasing how steric effects guide chemical pathways and product formation (Huang, Chu, & Xu, 2008).

Synthesis of α-Aminophosphonates

The synthesis of α-aminophosphonates, which involves the reaction of aliphatic amines with α-phosphorylated methylenequinones, is another application. This method is utilized to obtain a-aminophosphonates that incorporate sterically hindered phenol fragments, highlighting the molecule's role in creating complex chemical structures with potential applications in various fields, including materials science and pharmacology (Gibadullina et al., 2013).

Asymmetric Synthesis of Amines

This compound is also crucial in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, serve as versatile intermediates for this purpose. They facilitate the synthesis of a wide array of highly enantioenriched amines by acting as activating agents and chiral directing groups. This methodology is vital for producing amines used in various pharmaceutical and synthetic applications (Ellman, Owens, & Tang, 2002).

Polymerization Processes

In the field of polymer science, this compound finds its application as well. It influences the polymerization of certain monomers like methyl methacrylate and acrylonitrile, impacting the overall polymerization rate and the molecular weight characteristics of the resulting polymers. This is particularly important in the synthesis of polymers with specific properties for industrial and commercial applications (Kolyakina et al., 2017).

Wirkmechanismus

Target of Action

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a complex organic compound that has been used in various chemical reactions. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, it’s likely that this compound participates in the transmetalation step, where it interacts with a palladium catalyst and an organoboron reagent .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling suggests it plays a role in carbon-carbon bond formation, a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction conditions and the other compounds present. In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds .

Eigenschaften

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMRTUBKAWHZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)

![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)